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molecular formula C6H12ClNO2 B1388138 Methyl 1-aminocyclobutanecarboxylate hydrochloride CAS No. 92398-47-5

Methyl 1-aminocyclobutanecarboxylate hydrochloride

Cat. No. B1388138
M. Wt: 165.62 g/mol
InChI Key: LLCSDOKIBIMJNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08710229B2

Procedure details

Step 1 (Scheme 1, Step 1): To a solution of Boc-HYP-OH (1.0 g, 4.324 mmol) in DMF (20 mL), NaH (0.38 g of 60% dispersion in mineral oil, 9.513 mmol) was added at 0° C. The reaction mixture was stirred for 1 hr. Then 2,4-dichloropyrimidine (0.709 g, 0.0289 mmol) was added. The reaction mixture was warmed to rt and stirred for overnight. It was then quenched with 1N HCl solution and extracted with EtOAc. The organic layer was separated, washed with brine and dried (MgSO4). Evaporation of solvent gave crude product which was then purified by Prep. HPLC to give colorless oil as product. (0.4 g, 27% yield) 1H NMR (CD3OD, 300 MHz) δ 1.13 (m, 9H), 2.37 (m, 1H), 2.62 (m, 1H), 3.70-3.84 (m, 2H), 4.38 (m, 1H), 5.65 (m, 1H), 6.88 (d, J=5.86 Hz, 1H), 8.37 (d, J=5.86 Hz, 1H). LC-MS (retention time: 1.370 min.), MS m/z 344 (MH+). Step 2: (Scheme 1, Step 2) To a solution of (2S,4R) 4-(2-Chloro-pyrimidin-4-yloxy)-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester (0.34 g, 0.99 mmol) in CH3CN (20 mL) was added (1R,2S)/(1S,2R) (1-cyclopropanesulfonyl-aminocarbonyl-2-vinyl-cyclo-propyl)-carbamic acid (0.511 g, 1.48 mmol), DIEA (0.86 mL, 4.95 mmol) and the coupling reagent HOBt (0.226 g, 1.48 mmol) and HBTU (0.561 g, 1.48 mmol). The solution was stirred at rt. overnight. Then it was concentrated, washed with water and extracted with ethyl acetate twice. The combined organic layers were washed with brine, dried over MgSO4 and concentrated. It was then purified by Prep. HPLC column to give a yellow solid (intermediate 4). (0.33 g, 41% yield) 1H NMR (CD3OD, 300 MHz) 8 diasteoromer mixture. LC-MS (retention time: 2.907 min.), MS m/z 655 (MH+). Step 3: (Scheme 2, Step 1) To a solution of intermediate 4 (50 mg, 0.061 mmol) in CH2Cl2 (2.5 mL), 1,2,3,4-tetrahydroisoquinoline (0.011 mL, 0.0915 mmol) and Et3N (0.021 mL, 0.153 mmol) were added. The reaction mixture was stirred at rt for overnight and at 40° C. for 1 day. The solvent was stripped and the residue was purified by Prep. HPLC to give a colorless oil. It was then dissolved in 4N HCl in dioxane (1 mL) and stirred for overnight. Evaporation of solvent gave a colorless oil as hydrochloride salt. (20 mg, 52% yield) LC-MS (retention time: 1.160 min.), MS m/z 553 (MH+). Step 4: (Scheme 2, Step 2) To a solution of 4-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-pyrimidin-4-yloxy]-pyrrolidine-2-carboxylic acid (1-cyclopropanesulfonylaminocarbonyl-2-vinyl-cyclopropyl)-amide hydrochloride (20 mg, 0.032 mmol) in CH3CN (5 mL) was added 2-methoxycarbonylamino-3,3-dimethyl-butyric acid (9.1 mg, 0.048 mmol), DIEA (0.028 mL, 0.16 mmol) and the coupling reagent HOBt (7.3 mg, 0.048 mmol) and HBTU (18.2 mg, 0.048 mmol). The solution was stirred at rt. overnight. Then it was concentrated, washed with water and extracted with ethyl acetate twice. The combined organic layers were washed with brine, dried over MgSO4 and concentrated to give yellowish oil. It was purified by Prep. HPLC column to give a colorless oil as TFA salt (Compound 341). (16 mg, 60% yield) 1H NMR (CD3OD, 500 MHz) δ 0.98-1.06 (m, 13H), 1.13 (m, 1H), 1.22-1.32 (m, 1H), 1.35-1.44 (m, 1H), 1.82 (dd, J=8.24, 5.19 Hz, 0.5H), 1.90 (dd, J=8.24, 5.49 Hz, 0.5H), 2.26 (m, 1H), 2.32-2.43 (m, 1H), 2.56 (m, 1H), 2.96 (m, 1H), 3.11 (m, br, 2H), 3.56 (s, 3H), 4.14 (m, 1H), 4.21 (m, 1H), 4.38 (m, 1H), 4.47 (m, 1H), 5.15 (m, 1H), 5.31 (m, 1H), 5.75 (m, 1H), 5.94 (s, 1H), 6.47 (d, J=7.02 Hz, 1H), 7.29 (s, 4H), 7.49 (m, 1H), 7.56 (m, 1H), 7.74 (d, J=8.24 Hz, 1H), 7.88 (d, J=8.24 Hz, 1H), 8.11 (d, J=7.02 Hz, 1H). LC-MS (retention time: 1.517 min.), MS m/z 724 (MH+).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.38 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.709 g
Type
reactant
Reaction Step Two
Name
(2S,4R) 4-(2-Chloro-pyrimidin-4-yloxy)-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester
Quantity
0.34 g
Type
reactant
Reaction Step Three
Name
(1S,2R) (1-cyclopropanesulfonyl-aminocarbonyl-2-vinyl-cyclo-propyl)-carbamic acid
Quantity
0.511 g
Type
reactant
Reaction Step Three
Name
Quantity
0.86 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.226 g
Type
reactant
Reaction Step Four
Name
Quantity
0.561 g
Type
reactant
Reaction Step Five
Yield
27%

Identifiers

REACTION_CXSMILES
CC(OC([N:8]1[C@H:12]([C:13]([OH:15])=[O:14])[CH2:11][C@@H:10](O)[CH2:9]1)=O)(C)C.[H-].[Na+].[Cl:19][C:20]1N=C(Cl)C=CN=1.C(OC(N1C[C@H](OC2C=CN=C(Cl)N=2)C[C@H]1C(O)=O)=O)(C)(C)C.C1(S([C@@]2(NC(=O)O)C[C@]2(C(N)=O)C=C)(=O)=O)CC1.CCN(C(C)C)C(C)C.C1C=CC2N(O)N=NC=2C=1.CN(C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>CN(C=O)C.CC#N>[ClH:19].[CH3:20][O:15][C:13]([C:12]1([NH2:8])[CH2:9][CH2:10][CH2:11]1)=[O:14] |f:1.2,8.9,12.13|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)O
Name
Quantity
0.38 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.709 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Step Three
Name
(2S,4R) 4-(2-Chloro-pyrimidin-4-yloxy)-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester
Quantity
0.34 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1[C@@H](C[C@H](C1)OC1=NC(=NC=C1)Cl)C(=O)O
Name
(1S,2R) (1-cyclopropanesulfonyl-aminocarbonyl-2-vinyl-cyclo-propyl)-carbamic acid
Quantity
0.511 g
Type
reactant
Smiles
C1(CC1)S(=O)(=O)[C@@]1([C@](C1)(C=C)C(=O)N)NC(O)=O
Name
Quantity
0.86 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
CC#N
Step Four
Name
Quantity
0.226 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Step Five
Name
Quantity
0.561 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.F[P-](F)(F)(F)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
It was then quenched with 1N HCl solution
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent
CUSTOM
Type
CUSTOM
Details
gave crude product which
CUSTOM
Type
CUSTOM
Details
was then purified by Prep
CUSTOM
Type
CUSTOM
Details
HPLC to give colorless oil as product
STIRRING
Type
STIRRING
Details
The solution was stirred at rt
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
Then it was concentrated
WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate twice
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
It was then purified by Prep

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.COC(=O)C1(CCC1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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